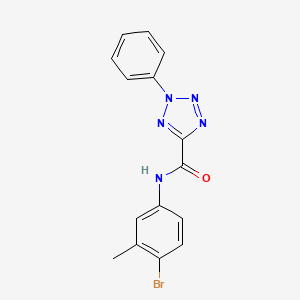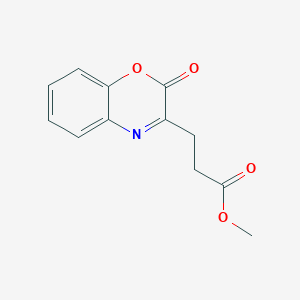
N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide, also known as BPTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTC is a tetrazole derivative that exhibits unique properties, making it a promising candidate for use in scientific research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-bromo-3-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide and its derivatives have been a subject of interest in the field of organic synthesis. A study by Hu, Wang, Zhou, & Xu (2011) highlighted the microwave-assisted synthesis of related tetrazolyl pyrazole amides, noting their efficient synthesis and potential applications. This technique leads to compounds with applications in various biological activities.
Antimicrobial Evaluation
Research by Talupur, Satheesh, & Chandrasekhar (2021) focused on the synthesis, characterization, and antimicrobial evaluation of tetrazole-thiophene carboxamides. These compounds were synthesized and their potential as antimicrobial agents was assessed, demonstrating the broader biological implications of tetrazole derivatives.
Biological Activities
The compound and its related structures have shown promise in various biological activities. Studies such as those by Musser et al. (1990) explored the potential of related compounds as leukotriene D4 antagonists, indicating their relevance in medical research, particularly in areas like inflammation and allergy.
Antifungal and Antitumor Potential
Other research has explored the antifungal and antitumor potential of related compounds. For example, Du et al. (2015) synthesized and tested various carboxamide derivatives for their antifungal activities, while Wang et al. (1997) explored synthetic routes to antitumor drugs involving similar structures.
Wirkmechanismus
Target of Action
Benzamide derivatives have been reported to inhibit plasmodium falciparum dihydroorotate dehydrogenase (pfdhodh), which is essential for the growth of this malaria parasite .
Mode of Action
It can be inferred that the compound might interact with its target pfdhodh, leading to inhibition of the enzyme and thus affecting the growth of the malaria parasite .
Biochemical Pathways
Given its potential inhibition of pfdhodh, it can be inferred that the compound might affect the pyrimidine biosynthetic pathway, which is crucial for the growth and survival of the malaria parasite .
Result of Action
Given its potential inhibition of pfdhodh, it can be inferred that the compound might lead to a decrease in the growth and survival of the malaria parasite .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-10-9-11(7-8-13(10)16)17-15(22)14-18-20-21(19-14)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHVQSUUNQYQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2420142.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2420143.png)
![3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420145.png)



![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)
![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)
![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)
